molecular formula C10H17F2NO3 B8244718 tert-butyl (4S)-3,3-difluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate

tert-butyl (4S)-3,3-difluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B8244718
M. Wt: 237.24 g/mol
InChI Key: OEMRLSZFXVVDLS-ZETCQYMHSA-N
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Description

tert-butyl (4S)-3,3-difluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidines This compound is characterized by the presence of a tert-butyl group, two fluorine atoms, and a hydroxymethyl group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4S)-3,3-difluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves the reaction of a pyrrolidine derivative with tert-butyl chloroformate and a fluorinating agent. The reaction conditions often include the use of a base such as triethylamine and an organic solvent like dichloromethane. The reaction is carried out at low temperatures to ensure the selective introduction of the fluorine atoms and the tert-butyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance the efficiency and yield of the reaction. The use of microreactor systems allows for precise control over reaction conditions, leading to higher selectivity and reduced by-product formation .

Chemical Reactions Analysis

Types of Reactions

tert-butyl (4S)-3,3-difluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to remove the fluorine atoms, resulting in a non-fluorinated pyrrolidine derivative.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acid derivatives, non-fluorinated pyrrolidine derivatives, and substituted pyrrolidine compounds.

Scientific Research Applications

tert-butyl (4S)-3,3-difluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl (4S)-3,3-difluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity. The hydroxymethyl group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex and enhancing its biological activity .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate: Similar structure but lacks the fluorine atoms.

    tert-Butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate: Similar structure but with different stereochemistry.

    tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate: Similar structure but with a different substitution pattern

Uniqueness

The presence of the fluorine atoms in tert-butyl (4S)-3,3-difluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate imparts unique properties, such as increased lipophilicity and metabolic stability. These characteristics make it a valuable compound for drug development and other applications where enhanced membrane permeability and stability are desired.

Properties

IUPAC Name

tert-butyl (4S)-3,3-difluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F2NO3/c1-9(2,3)16-8(15)13-4-7(5-14)10(11,12)6-13/h7,14H,4-6H2,1-3H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEMRLSZFXVVDLS-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C(C1)(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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